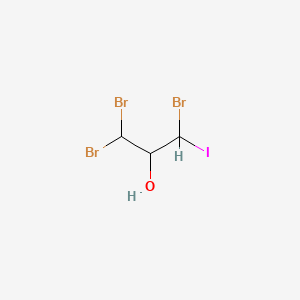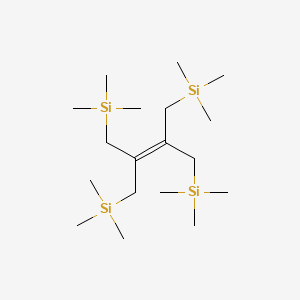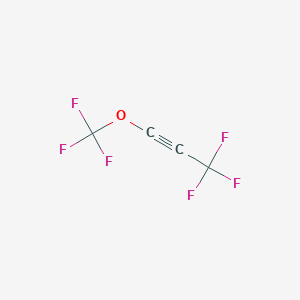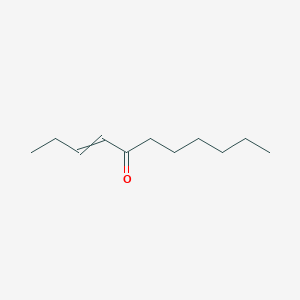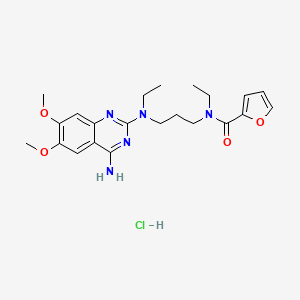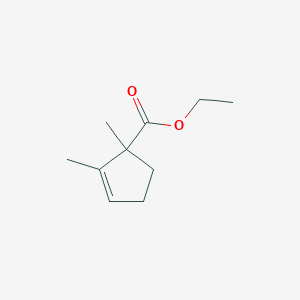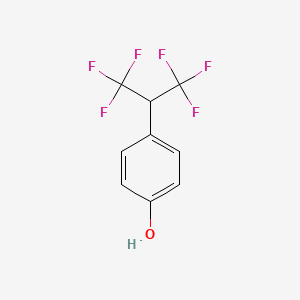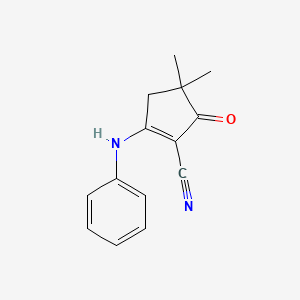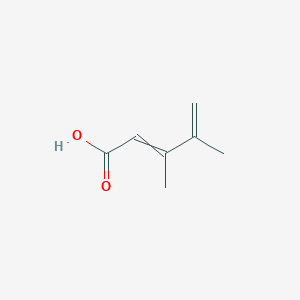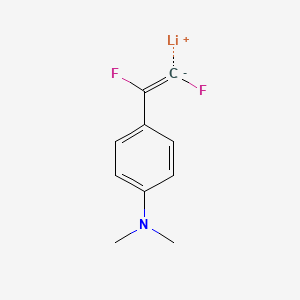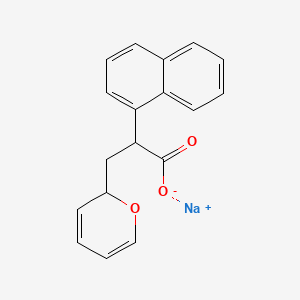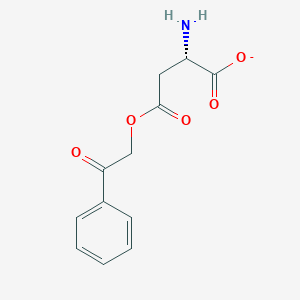
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an amino group, a keto group, and a phenylethoxy group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and phenylacetic acid derivatives.
Condensation Reaction: The amino acid is subjected to a condensation reaction with the phenylacetic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification methods are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-4-oxo-4-(2-oxo-2-phenylethoxy)butanoate: Unique due to its specific functional groups and structure.
(2S)-2-Amino-4-oxo-4-(2-hydroxy-2-phenylethoxy)butanoate: Similar structure but with a hydroxyl group instead of a keto group.
(2S)-2-Amino-4-oxo-4-(2-oxo-2-methylphenylethoxy)butanoate: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63023-98-3 |
|---|---|
Formule moléculaire |
C12H12NO5- |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4-oxo-4-phenacyloxybutanoate |
InChI |
InChI=1S/C12H13NO5/c13-9(12(16)17)6-11(15)18-7-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7,13H2,(H,16,17)/p-1/t9-/m0/s1 |
Clé InChI |
YBMCFIVWBPKXTL-VIFPVBQESA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)COC(=O)C[C@@H](C(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)COC(=O)CC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


